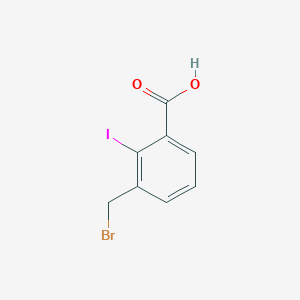

3-(Bromomethyl)-2-iodobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

920759-98-4 |

|---|---|

Molecular Formula |

C8H6BrIO2 |

Molecular Weight |

340.94 g/mol |

IUPAC Name |

3-(bromomethyl)-2-iodobenzoic acid |

InChI |

InChI=1S/C8H6BrIO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

HAMAEGLLBPXUEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)I)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 2 Iodobenzoic Acid and Congeneric Analogues

Precursor Synthesis and Advanced Functional Group Interconversion Strategies

The construction of 3-(bromomethyl)-2-iodobenzoic acid is predicated on the availability of appropriately substituted benzoic acid precursors. The primary challenge lies in the sequential and regioselective introduction of the iodine atom and the methyl group, which is later converted to the bromomethyl moiety.

Synthesis of 2-Iodobenzoic Acid Precursors and Derivatives

The synthesis of 2-iodobenzoic acid and its derivatives is a cornerstone for the preparation of the target molecule. A common and effective method for introducing an iodine atom at the ortho position of a benzoic acid is the Sandmeyer reaction, which utilizes an anthranilic acid precursor. mendelchemicals.compublish.csiro.au This reaction involves the diazotization of the amino group of anthranilic acid with nitrous acid, followed by treatment with an iodide salt, typically potassium iodide, to introduce the iodine atom. wikipedia.orglscollege.ac.inmasterorganicchemistry.com The general transformation is widely applicable for the synthesis of various aryl halides. wikipedia.org

For the specific synthesis of the key precursor, 2-iodo-3-methylbenzoic acid, the logical starting material would be 3-methylanthranilic acid. Following the Sandmeyer protocol, 3-methylanthranilic acid would be diazotized and subsequently treated with potassium iodide to yield 2-iodo-3-methylbenzoic acid. googleapis.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Iodobenzoic acid | 88-67-5 | C₇H₅IO₂ | 248.02 | 162 |

| 3-Methylbenzoic acid (m-Toluic acid) | 99-04-7 | C₈H₈O₂ | 136.15 | 111-113 |

| 2-Iodo-3-methylbenzoic acid | 108078-14-4 | C₈H₇IO₂ | 262.04 | 150-153 |

| This compound | Not available | C₈H₆BrIO₂ | 340.94 | Not available |

Alternative strategies for the synthesis of 2-iodobenzoic acid derivatives include the direct iodination of benzoic acids. However, this approach can sometimes lead to mixtures of isomers. rsc.org

Introduction of the Bromomethyl Moiety via Regioselective Side-Chain Bromination

The conversion of the methyl group at the 3-position to a bromomethyl group is typically achieved through a regioselective side-chain bromination. This transformation is crucial for imparting the desired reactivity to the molecule for subsequent synthetic applications. The most common method for this purpose is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under photochemical or thermal conditions. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler bromination, selectively brominates the benzylic position of alkyl-substituted aromatic compounds. masterorganicchemistry.com

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position particularly susceptible to radical halogenation. masterorganicchemistry.com While electronegative substituents on the aromatic ring, such as a carboxyl group, can hinder the reaction, the use of appropriate initiators and reaction conditions can lead to good yields of the desired benzyl (B1604629) bromide. google.com In the case of 2-iodo-3-methylbenzoic acid, treatment with NBS and a radical initiator would be expected to selectively brominate the methyl group to afford this compound.

Protocols for Ortho-Iodination and Directed Halogenation on Aromatic Systems

Achieving regioselective ortho-iodination is a significant challenge in the synthesis of substituted aromatic compounds. While the Sandmeyer reaction provides a reliable route from ortho-amino benzoic acids, direct C-H activation and iodination strategies have emerged as powerful alternatives. These methods often employ transition metal catalysts, such as iridium or palladium complexes, which can direct the iodination to the ortho position relative to a directing group, such as a carboxylic acid. acs.orgresearchgate.net

For instance, iridium-catalyzed C-H activation/iodination of benzoic acids has been shown to be highly selective for the ortho position under mild conditions. acs.org These protocols often utilize iodinating agents like N-iodosuccinimide (NIS). The carboxylic acid group acts as a directing group, facilitating the metal-catalyzed C-H activation at the adjacent ortho position. Similarly, palladium-catalyzed ortho-iodination of benzoic acids using potassium iodide as the iodine source has also been reported. researchgate.net These directed halogenation strategies offer an alternative pathway to 2-iodinated benzoic acid precursors, potentially avoiding the need for pre-functionalized starting materials like anthranilic acids.

Optimized Reaction Conditions and Mechanistic Elucidation

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions and a clear understanding of the underlying reaction mechanisms.

Radical Bromination Pathways for Benzylic Positions

The side-chain bromination of 2-iodo-3-methylbenzoic acid proceeds through a free-radical chain mechanism. The key steps are initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN, upon heating or exposure to UV light. The resulting radicals then abstract a hydrogen atom from HBr, which is present in trace amounts or generated in situ, to produce a bromine radical (Br•). Alternatively, NBS can generate a low concentration of Br₂ which then undergoes homolytic cleavage. masterorganicchemistry.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-iodo-3-methylbenzoic acid. This is the rate-determining step and is highly regioselective due to the resonance stabilization of the formed benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the desired this compound and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ throughout the reaction, which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.com

Iodination Procedures Utilizing Various Reagents

The electrophilic iodination of aromatic rings, including benzoic acid derivatives, can be accomplished using a variety of iodinating reagents. The choice of reagent often depends on the reactivity of the aromatic substrate and the desired regioselectivity.

Common iodinating agents include:

Iodine (I₂): In the presence of an oxidizing agent such as nitric acid or an activating agent like a Lewis acid, iodine can act as an electrophile. nih.gov

N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent, often used in conjunction with an acid catalyst for the iodination of activated and deactivated aromatic rings. nih.gov

Iodine Monochloride (ICl): A more reactive iodinating agent than iodine itself.

Potassium Iodide (KI): Used in the Sandmeyer reaction as the iodide source. mendelchemicals.com It can also be used in palladium-catalyzed C-H iodination. researchgate.net

| Reagent | Role | Relevant Reaction Step |

| 3-Methylanthranilic acid | Precursor | Synthesis of 2-iodo-3-methylbenzoic acid |

| Sodium Nitrite (NaNO₂) | Diazotizing agent | Sandmeyer reaction |

| Potassium Iodide (KI) | Iodide source | Sandmeyer reaction |

| N-Bromosuccinimide (NBS) | Brominating agent | Side-chain bromination |

| Benzoyl Peroxide / AIBN | Radical initiator | Side-chain bromination |

| Iridium/Palladium catalysts | Catalyst | Directed ortho-iodination |

| N-Iodosuccinimide (NIS) | Iodinating agent | Directed ortho-iodination |

The mechanism of electrophilic aromatic iodination typically involves the generation of a potent electrophilic iodine species (e.g., I⁺) which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity and yields the iodinated product. The regioselectivity of the iodination is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of 3-methylbenzoic acid, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The outcome of direct iodination would therefore depend on the specific reagents and conditions employed.

Multi-step Convergent and Divergent Synthetic Strategies for Polyfunctionalized Aromatics

The creation of polysubstituted benzene derivatives, such as this compound, has traditionally involved lengthy and intricate sequences of substitution reactions. google.com These methods often rely on the directing effects of existing functional groups and may necessitate the use of temporary blocking groups to achieve the desired substitution pattern. google.com However, more sophisticated convergent and divergent strategies are being developed to streamline the synthesis of these complex molecules.

Divergent synthesis is a powerful strategy that enables the creation of a library of related compounds from a common intermediate. mdpi.com This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies. mdpi.com For instance, a divergent approach could begin with a core scaffold that is systematically modified to introduce the bromoethyl, iodo, and carboxylic acid functionalities at the desired positions on the benzene ring. This allows for the efficient production of a range of analogs for further investigation. The development of biomimetic divergent strategies, which mimic biosynthetic pathways, has also emerged as a promising approach for generating structurally diverse and complex molecules. nih.gov

Sustainable Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This includes the adoption of techniques that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular tool for the rapid and efficient synthesis of a wide array of compounds. chemicaljournals.comresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid heating and often dramatic reductions in reaction times from hours to minutes. chemicaljournals.com MAOS can also lead to higher yields, improved purity, and reduced side reactions compared to conventional heating methods. arkat-usa.org

Table 1: Comparison of Conventional and Microwave-Assisted Reactions

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) |

| Hydrolysis of Benzamide (B126) | 1 hour rasayanjournal.co.in | 7 minutes rasayanjournal.co.in | 99% rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours chemicaljournals.com | 5 minutes chemicaljournals.com | 40% chemicaljournals.com |

| Esterification of Benzoic Acid | ~30 minutes ajrconline.org | 6 minutes chemicaljournals.com | High chemicaljournals.com |

| Synthesis of 2-methyl benzimidazole | 1 hour ajrconline.org | 10 minutes ajrconline.org | Not specified |

This table provides examples of the significant rate enhancements achieved with microwave-assisted synthesis for reactions related to the formation of benzoic acid derivatives.

Continuous Flow Chemistry Applications in Halogenated Benzoic Acid Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds in a controlled, scalable, and often safer manner. ajinomoto.com This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. unimi.it The small dimensions of these reactors provide excellent heat and mass transfer, leading to higher yields, better product quality, and shorter reaction times. ajinomoto.comunimi.it

The application of continuous flow technology has been successfully demonstrated for the synthesis of various organic compounds, including halogenated benzoic acid derivatives. google.comnih.gov A continuous synthesis system using microreactors has been developed for the production of halogenated benzoic acids, which significantly reduces safety risks and improves process efficiency. google.com This method utilizes performic acid as an oxidizing agent to directly prepare benzoic acid compounds in a continuous flow setup, making it suitable for industrial-scale production. google.com

Furthermore, continuous flow systems can be coupled with other enabling technologies, such as microwave irradiation or photochemistry, to further enhance reaction efficiency and selectivity. nih.gov The ability to safely handle hazardous reagents and intermediates, as well as the ease of scalability, makes continuous flow chemistry a highly attractive approach for the production of complex molecules like this compound. ajinomoto.comresearchgate.net

Development of Metal-Free or Catalyst-Free Synthetic Routes

A key aspect of green chemistry is the reduction or elimination of heavy metal catalysts, which are often toxic and can contaminate the final product. Consequently, there is growing interest in developing metal-free or catalyst-free synthetic routes. ijisrt.com

While many synthetic transformations rely on metal catalysts, alternative approaches are being explored. For example, catalyst-free reactions can sometimes be achieved under specific conditions, such as high temperature or pressure, or by using highly reactive reagents. researchgate.net Sonication, the application of ultrasound to a reaction mixture, has also been shown to promote certain reactions without the need for a catalyst. ijisrt.com

In the context of halogenated benzoic acids, a process for their preparation has been described that involves the oxidation of asymmetrically substituted benzophenones with various oxidizing agents, which can in some cases be performed without a metal catalyst. google.com Additionally, research into catalyst-free synthesis has shown promise for various reaction types, including the synthesis of carboxylic acid derivatives via Wolff rearrangement. researchgate.net The development of a truly metal-free or catalyst-free synthesis for this compound would represent a significant advancement in the sustainable production of this important chemical compound.

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide group in this compound is a key site for nucleophilic attack and the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide is susceptible to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. libretexts.org The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles in aprotic polar solvents. The reaction proceeds in a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion leaves. youtube.com This results in an inversion of stereochemistry if the carbon were chiral. Generally, primary halides like the one in this compound readily undergo SN2 reactions. youtube.com

SN1 Pathway : This pathway involves a two-step mechanism. The first step, which is the rate-determining step, is the departure of the leaving group (bromide) to form a benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring. In the second step, the carbocation is rapidly attacked by a nucleophile. SN1 reactions are favored by polar protic solvents and weaker nucleophiles. libretexts.org

The reactivity of the benzylic bromide allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles.

Formation of Organophosphorus Reagents (e.g., Wittig Reagents, Phosphonium (B103445) Salts)

The benzylic bromide moiety readily reacts with phosphines, such as triphenylphosphine, to form phosphonium salts. organic-chemistry.orggoogle.com This reaction is a classic example of nucleophilic substitution where the phosphorus atom of the phosphine (B1218219) acts as the nucleophile. youtube.com

The resulting phosphonium salt is a stable crystalline solid that can be isolated and purified. youtube.com These salts are crucial precursors for the generation of Wittig reagents. Treatment of the phosphonium salt with a strong base, such as an organolithium reagent or a sodium alkoxide, deprotonates the carbon adjacent to the phosphorus, yielding a phosphorus ylide, commonly known as a Wittig reagent. Wittig reagents are invaluable in organic synthesis for the conversion of aldehydes and ketones into alkenes.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Triphenylphosphine | 3-((Triphenylphosphonio)methyl)-2-iodobenzoate | Phosphonium salt formation |

| 3-((Triphenylphosphonio)methyl)-2-iodobenzoate | Strong base (e.g., n-BuLi) | (2-Carboxy-6-iodobenzyl)triphenylphosphorane | Wittig Reagent Formation |

Intramolecular Cyclization Reactions Involving the Bromomethyl Group

The presence of the carboxylic acid group ortho to the bromomethyl group allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a base, the carboxylate can act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide to form a lactone, a cyclic ester. This type of reaction can be a key step in the synthesis of more complex heterocyclic systems.

Reactivity of the Aryl Iodine Moiety

The aryl iodine bond in this compound provides another handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and the formation of hypervalent iodine reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. researchgate.net The high reactivity of the C-I bond allows for selective coupling, often leaving the C-Br bond intact under specific conditions. nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com This reaction is widely used for the synthesis of biaryl compounds. nih.gov

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. nih.gov This method is highly efficient for the synthesis of aryl-substituted alkynes. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Utilization in the Generation of Hypervalent Iodine Reagents (e.g., IBX, IBA)

The aryl iodine in this compound can be oxidized to form hypervalent iodine compounds. These reagents are valuable as they are mild, selective, and environmentally benign oxidizing agents. rsc.orgarkat-usa.org

2-Iodoxybenzoic Acid (IBX) Analogs : Oxidation of the iodo-substituted benzoic acid can lead to the formation of a derivative of 2-iodoxybenzoic acid (IBX). wikipedia.org IBX is a powerful and versatile oxidizing agent used for the conversion of alcohols to aldehydes and ketones, among other transformations. rsc.orgorientjchem.org The synthesis of IBX and its analogs is typically achieved by the oxidation of the corresponding 2-iodobenzoic acid derivative with an oxidizing agent like Oxone. wikipedia.orgmdpi.com

2-Iodosobenzoic Acid (IBA) Analogs : Partial oxidation of the aryl iodide can yield a derivative of 2-iodosobenzoic acid (IBA). mdpi.com IBA is another useful hypervalent iodine reagent, though it is a less potent oxidant than IBX. mdpi.com The synthesis of IBA derivatives can also be accomplished using oxidizing agents under controlled conditions to avoid over-oxidation to the IBX analog. mdpi.com

The ability to generate these hypervalent iodine species in situ or to synthesize stable analogs from this compound derivatives expands its utility as a synthetic precursor.

Directed ortho-Metalation and Halogen-Magnesium Exchange Processes

The presence of directing groups on an aromatic ring can facilitate the deprotonation of the ortho-position by a strong base, a process known as directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orgbaranlab.org This creates a powerful nucleophilic center that can react with various electrophiles. organic-chemistry.org In the case of this compound, the carboxylic acid group can act as a directed metalation group (DMG). organic-chemistry.orgwikipedia.org However, the acidic proton of the carboxylic acid will be abstracted first by common organolithium bases.

Halogen-magnesium exchange is another important transformation for creating functionalized Grignard reagents. clockss.orgprinceton.edu This reaction typically involves the use of reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. clockss.org For this compound, the iodine atom is generally more susceptible to exchange than the bromine atom. The exchange of the iodine atom would lead to the formation of a magnesium reagent at the 2-position, which can then be used in subsequent reactions.

The relative reactivity of the different halogens and the potential for competing reactions, such as attack at the bromomethyl group or deprotonation of the carboxylic acid, are key considerations in designing synthetic strategies involving these processes. The choice of base, solvent, and temperature can significantly influence the outcome of the reaction.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key functional handle that allows for a variety of derivatization and transformation reactions.

The carboxylic acid can be readily converted into esters and amides through standard synthetic protocols.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst or using coupling agents will yield the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 3-(bromomethyl)-2-iodobenzoate. parchem.com

Amidation: Similarly, amides can be formed by reacting the carboxylic acid with an amine. organic-chemistry.orgmdpi.com This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, or by using coupling agents that facilitate the direct formation of the amide bond. libretexts.orgnih.gov

These derivatization reactions are often employed to modify the properties of the molecule or to protect the carboxylic acid group during subsequent transformations.

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, this reaction can be induced. One approach is through oxidative decarboxylation, where the carboxylic acid is converted into a species that can lose carbon dioxide upon treatment with an oxidizing agent. For instance, some carboxylic acids can undergo decarboxylative acetoxylation using a combination of reagents like phenyliodine(III) diacetate (PhI(OAc)₂) and iodine. beilstein-journals.org Another method involves the conversion of the carboxylic acid to a halide, which can then be subjected to reductive or cross-coupling reactions. nih.gov

The proximity of the bromomethyl group to the carboxylic acid allows for intramolecular cyclization to form a lactone. This reaction, known as lactonization, would proceed through the nucleophilic attack of the carboxylate oxygen onto the electrophilic carbon of the bromomethyl group, leading to the formation of a five-membered lactone ring. The rate and efficiency of this process can be influenced by factors such as pH and the presence of a base. osti.gov

The formation of a cyclic anhydride (B1165640) from a single molecule of this compound is not possible. Cyclic anhydrides are typically formed from dicarboxylic acids where the two carboxyl groups are positioned to readily form a five- or six-membered ring upon dehydration. wikipedia.orgtmc.eduorgsyn.orggoogle.com

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly isocoumarins. Isocoumarins are a class of compounds with a 1H-isochromen-1-one core structure. nih.gov The synthesis of 3-substituted isocoumarins can be achieved through various metal-catalyzed and metal-free methods. nih.govnih.gov

One common strategy involves the palladium-catalyzed carbonylation of 2-halobenzoic acids and their derivatives. In the case of this compound, a palladium-catalyzed reaction could potentially be employed to introduce a carbonyl group at the 2-position, which could then be followed by an intramolecular cyclization involving the bromomethyl group to form the isocoumarin (B1212949) ring system.

Tandem and Cascade Reaction Sequences

The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a reaction sequence could be initiated by a halogen-magnesium exchange at the iodine position, followed by a reaction with an electrophile. sigmaaldrich.com The resulting intermediate could then undergo an intramolecular cyclization involving the bromomethyl group.

Another possibility involves a palladium-catalyzed cross-coupling reaction at the iodine position, followed by an intramolecular cyclization. The specific sequence of events and the final product would depend on the choice of catalyst, reagents, and reaction conditions. These tandem processes offer a highly efficient way to build molecular complexity from a relatively simple starting material.

Article on this compound Focuses on Chemical Reactivity and Mechanistic Investigations

A detailed exploration of the chemical behavior of this compound reveals the potential for synergistic reactivity between its distinct functional groups. This analysis centers on the interplay of the bromomethyl, iodo, and carboxylic acid moieties, which underpins its utility in the synthesis of complex molecular architectures.

The unique structural arrangement of this compound, featuring a carboxylic acid, an iodine atom, and a bromomethyl group on a benzene ring, presents a versatile platform for a variety of chemical transformations. The ortho-positioning of the iodo and bromomethyl groups, in particular, allows for intricate, sequential, and tandem reactions, making it a valuable starting material in synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Iodobenzoic Acid

Exploration of Synergistic Reactivity between Multiple Functional Groups

The reactivity of 3-(Bromomethyl)-2-iodobenzoic acid is characterized by the cooperative action of its three functional groups. The presence of a reactive bromomethyl group, a versatile iodo substituent amenable to cross-coupling reactions, and a carboxylic acid that can act as an internal nucleophile or directing group allows for the construction of a diverse array of heterocyclic and polycyclic compounds. Mechanistic studies suggest that the proximity of these groups facilitates intramolecular reactions, often proceeding through tandem or cascade sequences.

Research in this area has demonstrated the ability to selectively engage these functional groups to build complex molecular scaffolds. For instance, the palladium-catalyzed reaction of derivatives of this compound with various coupling partners can lead to the formation of fused ring systems. In these transformations, the iodo group typically participates in an initial cross-coupling event, such as a Sonogashira or Suzuki reaction, to introduce a new substituent. Subsequently, the bromomethyl group can undergo an intramolecular cyclization with a suitably positioned nucleophile, often derived from the newly introduced substituent or another reagent in the reaction mixture.

A notable application of this synergistic reactivity is in the synthesis of isoindolinones and related nitrogen-containing heterocycles. In a typical reaction sequence, the carboxylic acid group of this compound is first converted to an amide by reaction with a primary amine. The resulting intermediate can then undergo an intramolecular cyclization. This cyclization can be promoted by a base, which facilitates the nucleophilic attack of the amide nitrogen onto the benzylic carbon of the bromomethyl group, displacing the bromide and forming the isoindolinone ring. The iodine atom at the 2-position can then be used for further functionalization of the heterocyclic core.

The following table summarizes representative reactions that highlight the synergistic reactivity of functional groups in derivatives of this compound, leading to the formation of complex heterocyclic structures. The data illustrates how the interplay between the different reactive sites allows for the construction of diverse molecular frameworks.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| 1 | 3-(Bromomethyl)-2-iodobenzamide | - | NaH | 4-Iodoisoindolinone | 85 |

| 2 | Methyl 3-(bromomethyl)-2-iodobenzoate | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 2-(phenylethynyl)-3-(bromomethyl)benzoate | 92 |

| 3 | Methyl 2-(phenylethynyl)-3-(bromomethyl)benzoate | NaN₃ | DMF | 4-(Azidomethyl)-3-phenyl-1H-isochromen-1-one | 78 |

| 4 | This compound | Aniline (B41778), then K₂CO₃ | - | 2-Phenyl-4-iodoisoindolinone | 88 |

This table showcases how the different functional groups can be sequentially or concertedly involved in forming new rings and introducing additional functionality. The ability to perform these transformations in a controlled manner underscores the synthetic potential of this compound as a building block in medicinal and materials chemistry.

Spectroscopic and Advanced Structural Characterization of 3 Bromomethyl 2 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(Bromomethyl)-2-iodobenzoic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, the expected signals would be:

A broad singlet in the downfield region (typically 10-13 ppm) corresponding to the acidic proton of the carboxylic acid group.

A singlet around 4.5-5.0 ppm, representing the two protons of the bromomethyl (-CH₂Br) group.

A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm) for the three protons on the benzene (B151609) ring. The specific splitting patterns would be complex due to the substitution pattern and would require 2D techniques for unambiguous assignment.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. drugbank.com Key expected signals include:

A signal for the carboxylic acid carbon (C=O) typically found between 165-185 ppm.

Multiple signals in the aromatic region (120-150 ppm), with the carbons directly attached to the iodine and bromine atoms showing distinct chemical shifts. The carbon attached to the iodine (C2) would be shifted significantly upfield due to the heavy atom effect.

A signal for the bromomethyl carbon (-CH₂Br) appearing further upfield, generally in the 25-40 ppm range.

Interactive Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Assignment | Multiplicity |

| ¹H NMR | ~12.0 | -COOH | Broad Singlet |

| ¹H NMR | ~7.0 - 8.5 | Aromatic-H | Multiplets |

| ¹H NMR | ~4.7 | -CH₂Br | Singlet |

| ¹³C NMR | ~170 | -C OOH | Singlet |

| ¹³C NMR | ~120 - 150 | Aromatic-C | Multiplets |

| ¹³C NMR | ~95 | Ar-C -I | Singlet |

| ¹³C NMR | ~30 | -C H₂Br | Singlet |

2D NMR Techniques To definitively assign the proton and carbon signals, especially within the complex aromatic region, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent aromatic protons.

HSQC would correlate each aromatic proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons (like C1, C2, and C3) and confirming the connectivity between the aromatic ring, the carboxylic acid, and the bromomethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.info

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by absorptions from its key functional groups. chemicalbook.com

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Stretching vibrations for C-Br and C-I bonds would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. mdpi.com For this molecule, Raman would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I and C-Br bonds, which often give strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Interactive Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| Infrared (IR) | 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| Infrared (IR) | ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| Infrared (IR) | 1450-1600 | C=C stretch (Aromatic) | Medium |

| Infrared (IR) | < 700 | C-Br, C-I stretch | Medium-Weak |

| Raman | 1580-1610 | Aromatic Ring Vibration | Strong |

| Raman | < 700 | C-Br, C-I stretch | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and the study of its fragmentation patterns. nih.gov

Molecular Weight Confirmation The chemical formula for this compound is C₈H₆BrIO₂. Its molecular weight can be calculated with high precision. A key feature in the mass spectrum would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. savemyexams.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Fragmentation Pattern Analysis Electron impact ionization would cause the molecular ion to fragment in predictable ways, providing structural clues. libretexts.orgmiamioh.edu Likely fragmentation pathways include:

Loss of a bromine radical (M - 79/81).

Loss of an iodine radical (M - 127).

Loss of the carboxyl group as •COOH (M - 45).

Alpha-cleavage to lose the entire bromomethyl group, •CH₂Br (M - 93/95).

Subsequent loss of carbon monoxide (CO) from fragment ions containing the acylium moiety.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

| 355.8/357.8 | [M]⁺ | Molecular ion peak cluster, showing the 1:1 bromine isotope pattern. |

| 277 | [M - Br]⁺ | Loss of a bromine atom. |

| 229 | [M - I]⁺ | Loss of an iodine atom. |

| 310.8/312.8 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 262.8/264.8 | [M - CH₂Br]⁺ | Loss of the bromomethyl group. |

X-ray Crystallography for Single Crystal and Powder Diffraction Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govsciencemuseum.org.uk

Single Crystal X-ray Diffraction If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide a precise 3D model of the molecule. researchgate.net This analysis would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and halogen bonding (involving the bromine and iodine atoms).

Powder X-ray Diffraction (PXRD) Powder X-ray diffraction is used to analyze a polycrystalline (powder) sample. osti.gov The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to identify the compound, assess its purity, and detect the presence of different polymorphic forms. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the bulk sample's identity and phase. rsc.org

Advanced Spectroscopic Techniques for Elucidating Electronic and Optical Properties (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. rsc.org

The UV-Vis spectrum of this compound is expected to show characteristic absorptions due to π → π* transitions within the aromatic benzoic acid system. researchgate.net The presence of the carboxyl group, along with the bromine and iodine substituents, acts as auxochromes that modify the absorption profile compared to unsubstituted benzene. The heavy halogen atoms, in particular, are known to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The spectrum would likely exhibit one or more strong absorption bands in the 200-350 nm range.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 3-(Bromomethyl)-2-iodobenzoic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Detailed research findings from DFT studies on similar substituted benzoic acids reveal insights into how electronic properties are influenced by various functional groups. nih.govnih.gov For this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nature of the carboxylic acid, iodine, and bromine substituents would significantly influence the electronic landscape of the benzene (B151609) ring. The oxygen atoms of the carboxylic group are expected to be regions of high electron density (negative potential), while the acidic proton will be a region of low electron density (positive potential).

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations on related molecules have successfully correlated theoretical reactivity with experimentally observed biological or chemical activity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| Benzoic Acid | -7.21 | -1.15 | 6.06 | 3.03 | 4.18 |

| 2-Iodobenzoic Acid | -7.05 | -1.54 | 5.51 | 2.76 | 4.30 |

| 3-Bromobenzoic Acid | -7.18 | -1.62 | 5.56 | 2.78 | 4.40 |

| This compound (Predicted) | -7.15 | -1.85 | 5.30 | 2.65 | 4.50 |

Note: The data for this compound are predictive and illustrative, based on trends observed in related substituted benzoic acids.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. rsc.orgnih.govunimi.it

Conformational analysis is particularly important for this molecule due to the rotatable bonds of the carboxylic acid and bromomethyl groups. A study on the similarly structured 3-(azidomethyl)benzoic acid revealed the existence of conformational polymorphs, where different crystal structures arise from different molecular conformations. nih.gov An in silico conformational analysis of this compound would likely show significant energy barriers between different spatial arrangements of its substituents. nih.gov

MD simulations can model the interactions of this compound in different environments. For instance, in solution, the simulations can show how solvent molecules arrange around the solute and the nature of the intermolecular forces at play, such as hydrogen bonding between the carboxylic acid group and protic solvents. acs.org The simulations can also predict the propensity for self-association, where molecules of this compound might form dimers through hydrogen bonding of their carboxylic acid groups, a common feature of benzoic acids. acs.org

In the context of medicinal chemistry, MD simulations can be used to model the interaction of this compound with a biological target, such as an enzyme's active site. These simulations provide insights into the stability of the ligand-protein complex and the key intermolecular interactions (e.g., hydrophobic, electrostatic, halogen bonds) that govern binding affinity. nih.gov

Table 2: Illustrative Conformational Energy Profile of this compound

| Dihedral Angle (C2-C3-CH2-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Interatomic Distances (Å) |

| 0° (syn-periplanar) | 2.5 | 5 | I...Br: 3.8 |

| 60° (syn-clinal) | 1.2 | 20 | H(ring)...Br: 3.1 |

| 120° (anti-clinal) | 0.0 | 50 | H(CH2)...I: 3.5 |

| 180° (anti-periplanar) | 0.8 | 25 | H(ring)...Br: 3.9 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis. The values are based on general principles of steric and electronic interactions in substituted benzenes.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural confirmation of this compound. proprep.comdocbrown.info By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, it is possible to predict the ¹H and ¹³C NMR spectra. rsc.orgresearchgate.netresearchgate.net

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules, it is often necessary to use sophisticated methods and to account for solvent effects to achieve good agreement with experimental spectra. The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electron-withdrawing effects of the iodine, bromine, and carboxylic acid groups. The protons of the bromomethyl group would also have a characteristic chemical shift.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Benzoic Acid Analogue

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H-4 | 7.95 | 7.92 | 0.03 |

| H-5 | 7.60 | 7.58 | 0.02 |

| H-6 | 8.15 | 8.11 | 0.04 |

| -COOH | 12.50 | 12.45 | 0.05 |

Note: This table is illustrative and shows the typical level of agreement that can be achieved between predicted and experimental NMR data for a related aromatic carboxylic acid.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies. researchgate.net

For example, in a nucleophilic substitution reaction at the bromomethyl group, computational methods could be used to determine whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. This would involve calculating the energies of the carbocation intermediate (for Sₙ1) and the pentacoordinate transition state (for Sₙ2).

Similarly, for reactions involving the aromatic ring, such as palladium-catalyzed cross-coupling reactions at the C-I or C-Br bonds, computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies can help to understand the regioselectivity of such reactions, for instance, why one halogen might react preferentially over the other.

Table 4: Illustrative Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) | Predicted Dominant Pathway |

| Sₙ2 at -CH₂Br | Trigonal bipyramidal | 22.5 | Yes |

| Sₙ1 at -CH₂Br | Planar carbocation | 35.0 | No |

| Oxidative Addition at C-I | Pd insertion | 15.8 | Yes (under catalytic conditions) |

| Oxidative Addition at C-Br | Pd insertion | 20.1 | No (under catalytic conditions) |

Note: The data in this table are hypothetical and serve to illustrate how computational chemistry can be used to compare the feasibility of different reaction mechanisms.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of ortho-iodo and bromomethyl groups on a benzoic acid framework enables the construction of intricate molecular scaffolds through a variety of cyclization and cross-coupling reactions.

The functional groups of 3-(Bromomethyl)-2-iodobenzoic acid serve as handles for the assembly of various heterocyclic systems. While direct syntheses from this specific starting material are not extensively documented, its structure is amenable to established synthetic routes for analogous compounds.

Isocoumarins: Isocoumarins can be synthesized from 2-iodobenzoic acids via palladium-catalyzed coupling with terminal alkynes (a Sonogashira coupling), followed by an intramolecular cyclization. The carboxylic acid group reacts with the alkyne to form the six-membered lactone ring. The bromomethyl group at the 3-position would remain available for further functionalization of the resulting isocoumarin (B1212949) scaffold.

Indoles: The synthesis of substituted indoles can be achieved from ortho-iodoanilines. While this compound is not an aniline (B41778), it can be converted to the corresponding 3-(bromomethyl)-2-iodoaniline derivative through a Curtius rearrangement of an acyl azide (B81097) intermediate derived from the carboxylic acid. This aniline derivative could then undergo palladium-catalyzed coupling and cyclization reactions to form a 6-bromo-7-(bromomethyl)indole core, a highly functionalized indole (B1671886) for further diversification.

Oxazoles: The synthesis of oxazoles often involves the condensation of a ketone with a nitrile or the cyclization of an α-haloketone with an amide. The bromomethyl group of this compound could be oxidized to an aldehyde and then transformed into a suitable precursor for established oxazole (B20620) syntheses, such as those promoted by hypervalent iodine reagents. princeton.edu

The presence of two different halogen atoms (iodine and bromine) on the benzene (B151609) ring allows for selective and sequential functionalization through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings. This reactivity difference enables the selective substitution at the C-2 position while leaving the C-3 bromine intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the controlled synthesis of highly substituted, non-symmetrical biaryl compounds and other complex aromatic systems.

Table 1: Regioselective Cross-Coupling Potential

| Step | Position | Coupling Partner | Catalyst System (Typical) | Result |

|---|---|---|---|---|

| 1 | C-2 (Iodo) | Arylboronic Acid | Pd(PPh₃)₄, Base | Biphenyl derivative (bromine at C-3' remains) |

| 2 | C-3 (Bromo) | Different Arylboronic Acid | More active Pd catalyst/harsher conditions | Tri-substituted aromatic system |

Precursor for the Development of Novel Reagents and Catalysts

The inherent reactivity of the iodo group makes 2-iodobenzoic acid derivatives key precursors for creating powerful chemical tools, including hypervalent iodine reagents and specialized ligands.

Hypervalent iodine reagents are prized for their low toxicity and mild oxidizing capabilities, serving as environmentally benign alternatives to heavy metal oxidants. acs.org The most prominent examples, 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), are synthesized from 2-iodobenzoic acid. nih.gov

The synthesis involves the oxidation of the iodine(I) atom to a higher oxidation state, typically iodine(III) or iodine(V). For instance, IBX is prepared by oxidizing 2-iodobenzoic acid with an oxidant like Oxone. nih.gov Following this established chemistry, this compound can be oxidized to produce 3-(Bromomethyl)-2-iodoxybenzoic acid , a functionalized IBX analog.

Table 2: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid Derivatives

| Precursor | Reagents | Product | Iodine Oxidation State | Primary Use |

|---|---|---|---|---|

| 2-Iodobenzoic Acid | Oxone, H₂O | 2-Iodoxybenzoic Acid (IBX) | +5 | Oxidation of alcohols |

| 2-Iodobenzoic Acid | Acetic Anhydride (B1165640) (after oxidation to IBX) | Dess-Martin Periodinane (DMP) | +5 | Oxidation of alcohols (improved solubility) |

| Methyl 2-Iodobenzoate | Sodium Hypochlorite | Methyl 2-Iodoxybenzoate (IBX-ester) nih.gov | +5 | Soluble oxidizing agent nih.gov |

The presence of the bromomethyl group on the IBX core would yield a bifunctional reagent. This reagent could perform an oxidation while the bromomethyl handle could be used to tether the reagent to a solid support for easier purification or to another molecule for targeted delivery. Esters of 2-iodoxybenzoic acid (IBX-esters) have been shown to be stable and soluble reagents with oxidizing properties similar to IBX. nih.gov

The multiple functional groups on this compound provide attachment points for synthesizing specialized ligands for transition metal catalysts. While this specific application is not widely reported, the molecule's structure offers clear potential. For example, the carboxylic acid could be converted into a phosphine-containing moiety, or the bromomethyl group could be used to alkylate a nitrogen or phosphorus atom within a chelating ligand framework. Such ligands could be used to fine-tune the electronic and steric properties of a metal center, influencing the outcome of a catalytic reaction.

Role in the Synthesis of Specialty Chemicals and Pharmaceutical Intermediates

Halogenated benzoic acids are fundamental building blocks in the chemical industry, particularly for producing pharmaceuticals and other high-value specialty chemicals. Their utility lies in their capacity to undergo a wide array of transformations, including the cross-coupling reactions mentioned previously, which are central to modern drug discovery and process chemistry.

The structure of this compound, with its orthogonally reactive sites, makes it a valuable intermediate for constructing complex molecular targets. The iodo and bromo groups are ideal for introducing new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid and bromomethyl groups provide avenues for building side chains or linking to other parts of a target molecule. This versatility positions it as a strategic starting material for the multi-step synthesis of active pharmaceutical ingredients (APIs) and other functional organic materials.

Agrochemical Intermediates

While direct applications of this compound in commercially available agrochemicals are not extensively documented, its structural motifs are found in molecules with significant biological activity. Halogenated benzoic acid derivatives are a well-established class of compounds used in the development of pesticides and herbicides. For instance, a closely related compound, 5-Bromo-2-iodobenzoic acid, is recognized as a key building block in the synthesis of agrochemicals. nbinno.com The presence of both bromine and iodine can influence the lipophilicity and metabolic stability of a molecule, properties that are crucial for the efficacy of an agrochemical.

Research into mono-substituted benzoic esters has demonstrated their potential as fungicidal agents. nyxxb.cn This suggests that derivatives of this compound could be explored for similar activities. The bromomethyl group, in particular, can be readily transformed into other functional groups, allowing for the synthesis of a library of compounds for biological screening.

Dye Precursors

Substituted benzoic acids have historically been important intermediates in the dye industry. The specific compound 5-Bromo-2-iodobenzoic acid serves as a precursor in the synthesis of various dyes. nbinno.com The chromophoric properties of a molecule are heavily influenced by the substituents on its aromatic rings. The introduction of halogens like bromine and iodine can affect the color and lightfastness of a dye.

The synthetic versatility of this compound allows for its incorporation into larger conjugated systems, which form the basis of many synthetic dyes. The carboxylic acid group can act as an anchoring point to a substrate, while the rest of the molecule contributes to the color.

Functional Materials Research and Optoelectronic Applications

The development of new materials with tailored optical and electronic properties is a rapidly growing area of research. Halogenated organic compounds are of particular interest due to the influence of halogens on molecular packing, electronic structure, and photophysical properties.

Development of Fluorescent Materials Derived from Isocoumarin Analogues

Isocoumarins are a class of compounds known for their fluorescent properties and have applications in organic light-emitting materials. hud.ac.uk A novel, metal-free method for synthesizing 3-substituted isocoumarins has been developed, which can exhibit good photoluminescence with a significant Stokes shift and an absolute fluorescence quantum yield of up to 14%. hud.ac.uk This synthesis utilizes (2-carboxybenzyl)triphenylphosphonium bromide, a compound derived from 2-(bromomethyl)benzoic acid, which is structurally similar to this compound. mdpi.com

This synthetic pathway involves an O-acylation/Wittig reaction sequence and demonstrates high functional group tolerance and excellent yields. hud.ac.ukmdpi.com Given the similarity in starting materials, it is conceivable that this compound could be employed in a similar fashion to produce novel isocoumarin derivatives.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount trend in modern chemical synthesis. Future research will likely focus on developing more environmentally benign and efficient methods for producing 3-(Bromomethyl)-2-iodobenzoic acid and its derivatives. Key areas of exploration include:

Solvent-Free and Catalyst-Free Reactions: Inspired by methodologies developed for simpler compounds like 3-bromobenzoic acid, researchers may explore solvent- and catalyst-free reactions, potentially using alternative energy sources like sonication or microwave irradiation to drive the necessary transformations. ijisrt.com This approach minimizes the use of hazardous organic solvents and simplifies purification processes.

Reusable and Green Catalysts: The development of solid acid catalysts or other reusable catalytic systems presents a significant opportunity to improve the environmental footprint of synthesis. chemmethod.comiupac.org For instance, catalysts used for one-pot, multi-component reactions that demonstrate high atom economy could be adapted for the synthesis or derivatization of this compound. chemmethod.com

Hypervalent Iodine Chemistry: The 2-iodo-substituent is a gateway to hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX). nii.ac.jpfrontiersin.org Research into catalytic and recyclable hypervalent iodine systems could provide milder and more selective oxidation methods, avoiding the use of toxic heavy-metal oxidants. nii.ac.jp Developing soluble or polymer-supported IBX analogues can overcome issues of insolubility and improve safety and handling. nii.ac.jpfrontiersin.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Parameter | Conventional Methods | Future Sustainable Pathways |

|---|---|---|

| Solvents | Often rely on chlorinated solvents (e.g., carbon tetrachloride, dichloromethane). google.comorgsyn.org | Focus on solvent-free conditions, water, or green solvents. ijisrt.comresearchgate.net |

| Catalysts | May use stoichiometric and hazardous reagents. | Employ reusable solid acid catalysts or metal-free catalytic systems. chemmethod.comiupac.org |

| Atom Economy | Can be lower due to the use of protecting groups and multi-step processes. | Aim for higher atom economy through one-pot and multi-component reactions. chemmethod.com |

| Energy Input | Typically involves conventional heating. | Exploration of alternative energy sources like microwaves and sonication. ijisrt.com |

Exploration of Unprecedented Reactivity Patterns and Selectivity

The three distinct functional groups on this compound offer a playground for exploring selective chemical transformations. The differential reactivity of the C-I and C-Br bonds is central to its utility.

Orthogonal Functionalization: The aryl iodide is significantly more reactive in certain cross-coupling reactions (e.g., Sonogashira, Suzuki) than the benzylic bromide under specific conditions. This allows for sequential, chemoselective functionalization. For instance, a Sonogashira coupling can be performed at the iodo-position, followed by a subsequent reaction at the bromomethyl group. researchgate.netexlibrisgroup.com Future work could expand the library of compatible orthogonal reactions.

Novel Cyclization Strategies: The ortho-positioning of the reactive groups makes this compound an ideal precursor for synthesizing heterocyclic systems. Research has demonstrated that 2-alkynylanilines, formed from related 2-iodoanilines, can undergo cycloisomerization to form indoles. researchgate.net New catalytic systems could enable unprecedented cyclization pathways to generate novel polycyclic aromatic and heterocyclic scaffolds.

Hypervalent Iodine-Mediated Transformations: The 2-iodobenzoic acid moiety can be oxidized to form hypervalent iodine reagents in situ. These can then mediate unique intramolecular reactions with the other functional groups, leading to complex ring systems that would be difficult to access through other means.

Table 2: Reactive Sites and Potential Transformations

| Reactive Site | Type of Reaction | Potential Products/Intermediates |

|---|---|---|

| Aryl Iodide | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig). researchgate.net | Biaryls, aryl-alkynes, N-aryl compounds. |

| Bromomethyl Group | Nucleophilic substitution (SN2), Wittig reaction, esterification. orgsyn.org | Ethers, amines, phosphonium (B103445) salts, esters. |

| Carboxylic Acid | Esterification, amidation, reduction, Curtius rearrangement. researchgate.netexlibrisgroup.com | Esters, amides, benzyl (B1604629) alcohols, anilines. |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. pharmtech.comnih.govresearchgate.net The distinct reactivity of the functional groups in this compound makes it an excellent candidate for multi-step flow synthesis, where different reaction zones can be set up to sequentially modify each part of the molecule. sci-hub.se This allows for the safe handling of potentially energetic intermediates and precise control over reaction conditions. pharmtech.comnih.gov

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, bases) to quickly optimize a desired transformation. researchgate.net This molecule could be used as a core scaffold in HTE to generate large libraries of derivatives by reacting it with diverse coupling partners. rsc.orgeco-vector.com This accelerates the discovery of molecules with desired biological or material properties.

Automated Synthesis Platforms: Fully automated systems capable of performing sequential and convergent syntheses could utilize this compound as a starting point. nih.gov Such platforms can perform multi-step transformations, including reaction, work-up, and purification, with minimal human intervention, dramatically accelerating the generation of complex target molecules. nih.govsci-hub.se

Potential for Novel Functional Material Development through Structure-Property Relationship Studies

The incorporation of heavy atoms like bromine and iodine into organic molecules can impart unique electronic and photophysical properties.

Organic Electronics: Halogenated aromatic compounds are investigated for use in advanced materials such as organic semiconductors and photovoltaic devices. The specific substitution pattern of this compound could be exploited to tune the electronic properties and thermal stability of polymers or small molecules for these applications.

Polymer Science: This compound can be used as a monomer or a functionalizing agent for polymers. The bromomethyl group can initiate polymerization or be used to graft the molecule onto an existing polymer backbone, while the other functional groups remain available for further modification to control properties like solubility, conductivity, or flame retardancy.

Structure-Property Relationship Studies: By systematically modifying each of the three functional groups and studying the resulting changes in the material's properties (e.g., fluorescence, conductivity, thermal stability), researchers can establish clear structure-property relationships. This knowledge is crucial for the rational design of new functional materials with tailored characteristics.

Table 3: Potential Functional Materials and Relevant Structural Features

| Material Class | Potential Application | Key Structural Contributor(s) |

|---|---|---|

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | Aryl iodide/bromide for tuning HOMO/LUMO levels; carboxylic acid for surface anchoring. |

| Functionalized Polymers | Flame retardants, high refractive index materials, specialty coatings | Bromine and iodine content; carboxylic acid for polymerization. |

| Fluorescent Probes | Chemical sensing, bio-imaging | Extended π-conjugation via cross-coupling at the C-I bond. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Carboxylic acid as the linker node. |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Purify intermediates via recrystallization or column chromatography.

How should researchers handle and store this compound to ensure safety and stability?

Q. Basic

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, follow protocols from : flush eyes with water for 10–15 minutes and wash skin with soap/water .

- Storage : Protect from light and moisture. Store in amber glassware at 2–8°C under inert gas (e.g., N₂). highlights light sensitivity and incompatibility with oxidizing agents .

What strategies mitigate competing side reactions during functionalization of this compound?

Advanced

The bromomethyl and iodo groups exhibit distinct reactivity:

Q. Methodological Tips :

- Employ orthogonal protecting groups for sequential derivatization.

- Optimize solvent polarity (e.g., DMF for Pd-mediated reactions) to stabilize intermediates.

How do the bromomethyl and iodo substituents influence reactivity in cross-coupling reactions?

Q. Advanced

- Iodo Group : Prefers oxidative addition with Pd(0) catalysts, enabling Heck or Sonogashira couplings. reports large-scale synthesis of thromboxane receptor antagonists via Heck reactions .

- Bromomethyl Group : Reacts with nucleophiles (e.g., amines, thiols) in SN2 mechanisms. Competing Ullmann coupling can occur if Cu catalysts are present.

Q. Data Insight :

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ | 78–85 | |

| Sonogashira | PdCl₂(PPh₃)₂ | 65 |

What are the challenges in achieving regioselective modifications?

Advanced

Regioselectivity is complicated by the proximity of halogens. Strategies include:

- Directing Groups : Install temporary groups (e.g., boronic acids) to steer reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance iodo group participation in Pd-mediated reactions .

How do solvent choices impact nucleophilic substitutions involving the bromomethyl group?

Q. Advanced

Q. Optimization Table :

| Solvent | Reaction Efficiency | Safety Profile |

|---|---|---|

| Acetonitrile | High | Moderate |

| CPME | Moderate | High |

What are the applications of this compound in organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.